molecular formula C11H14N2O3S B6054147 1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea

1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea

Cat. No.: B6054147
M. Wt: 254.31 g/mol
InChI Key: KPKAUMLDAVDVJC-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea is a thiourea derivative characterized by a furan-2-carbonyl group at the N1 position and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) substituent at the N3 position. Thioureas are renowned for their versatile applications in medicinal chemistry, materials science, and catalysis due to their hydrogen-bonding capacity and structural flexibility.

Properties

IUPAC Name

N-(oxolan-2-ylmethylcarbamothioyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-10(9-4-2-6-16-9)13-11(17)12-7-8-3-1-5-15-8/h2,4,6,8H,1,3,5,7H2,(H2,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKAUMLDAVDVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea typically involves the reaction of furan-2-carbonyl chloride with oxolan-2-ylmethylamine to form an intermediate, which is then treated with thiourea to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The thiourea moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Industry: Used in the synthesis of polymers and other industrially relevant materials.

Mechanism of Action

The mechanism by which 1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan ring can participate in π-π interactions, while the thiourea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Analysis

Thiourea derivatives exhibit diverse conformations and intermolecular interactions depending on their substituents. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Features Reference
1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea N1: Furan-2-carbonyl; N3: Oxolan-2-ylmethyl Combines aromatic furan with a conformationally restricted oxolane group. Potential for intramolecular hydrogen bonding. N/A
3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea N1: Pyrimidin-2-yl; N3: Furan-2-carbonyl Exhibits herbicidal activity; planar pyrimidine and furan groups enhance π-stacking interactions.
1-(Adamantane-1-carbonyl)-3-phenylthiourea N1: Adamantane-1-carbonyl; N3: Phenyl S-shaped conformation with coplanar phenyl and thiourea groups; steric hindrance from adamantane.
1-[(2-Chloro-6-fluorophenyl)methyl]-3-(4-chloro-3-methoxyphenyl)-1-(oxolan-2-ylmethyl)thiourea N1: Oxolan-2-ylmethyl + chlorophenyl; N3: Chloro-methoxyphenyl Halogenated aryl groups enhance lipophilicity; oxolane contributes to solubility and steric effects.
1-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-phenothiazin-10-yl)ethyl)thiourea N1: Azetidinone; N3: Phenothiazine Azetidinone and phenothiazine moieties confer antibacterial activity (MIC 62.5 µg/ml vs. S. aureus).

Thermodynamic and Spectroscopic Data

  • IR and NMR : Thioureas with electron-withdrawing groups (e.g., trifluoromethylphenyl in ) show distinct C=S stretching vibrations (IR: 1200–1250 cm⁻¹) and deshielded NH protons (¹H-NMR: δ 9–11 ppm). The target compound’s furan carbonyl may shift NH signals upfield due to electron delocalization.
  • Crystallography : Aroylthioureas (e.g., 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea) often form intermolecular hydrogen bonds (N–H⋯O=S), stabilizing crystal lattices . The oxolane group in the target compound may introduce torsional angles affecting packing efficiency.

Biological Activity

1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, highlighting its therapeutic implications.

Synthesis and Characterization

The synthesis of 1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea typically involves the reaction of furan derivatives with thiourea under controlled conditions. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure by identifying chemical shifts corresponding to different protons.
  • Infrared (IR) Spectroscopy : Employed to detect functional groups, particularly the carbonyl and thiourea groups.
  • Mass Spectrometry : Utilized for molecular weight determination and verification of the compound's identity.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit notable antimicrobial properties. A study evaluated various thiourea compounds, including those with furan rings, against a range of bacterial and fungal strains. The results showed that:

  • Minimum Inhibitory Concentrations (MICs) were determined for several pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa.
CompoundBacterial StrainMIC (µg/mL)
BFMTStaphylococcus aureus15
BFMTPseudomonas aeruginosa20
BFMTSalmonella typhi10

The compound demonstrated superior activity against Salmonella typhi compared to conventional antibiotics .

Cytotoxicity Studies

Cytotoxicity assays performed on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that 1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea exhibits significant antiproliferative effects. The IC50 values were compared with standard chemotherapeutic agents:

CompoundCell LineIC50 (µM)
1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thioureaMCF-712
5-FluorouracilMCF-74.7

This indicates that while the compound is less potent than 5-fluorouracil, it still shows promise as a potential anticancer agent .

The mechanism through which this compound exerts its biological effects involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Studies suggest that thiourea derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Study 1: Anticancer Activity

In a recent study, a series of thiourea derivatives including 1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea were tested for their anticancer properties. The results indicated that this compound significantly reduced cell viability in MCF-7 cells, suggesting its potential for further development as an anticancer drug .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various furan-containing thioureas. The study found that compounds similar to 1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, making them suitable candidates for treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Step 1 : Convert furan-2-carbonyl chloride to furan-2-carbonyl isothiocyanate using thiophosgene or ammonium thiocyanate under anhydrous conditions .

Step 2 : React the isothiocyanate with (oxolan-2-yl)methylamine in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C.

  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust stoichiometry (1:1.2 molar ratio of isothiocyanate to amine) to minimize byproducts. Purify via column chromatography (silica gel, gradient elution) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common ambiguities?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the oxolane moiety. The thiourea NH protons typically appear as broad singlets at δ 9–11 ppm .
  • IR Spectroscopy : Confirm the carbonyl (C=O, ~1670 cm⁻¹) and thiourea (C=S, ~1250 cm⁻¹) functional groups.
  • Ambiguities : Overlapping signals in crowded regions (e.g., furan/oxolane protons) can be resolved using 2D NMR (HSQC, COSY) .

Q. How can researchers validate the purity of this compound, and what analytical thresholds are acceptable for in vitro studies?

  • Methodological Answer :

  • HPLC : Use a C18 column (acetonitrile/water 60:40, 1 mL/min). Purity ≥95% (λ = 254 nm) is acceptable for biological assays.
  • Elemental Analysis : Deviations ≤0.4% for C, H, N, S indicate high purity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reactivity data between the furan and oxolane moieties during functionalization?

  • Methodological Answer :

  • Competitive Reactivity Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare electrophilic susceptibilities. The furan carbonyl is more reactive due to conjugation with the thiourea group, while the oxolane methyl group shows steric hindrance .
  • Experimental Validation : Use selective protecting groups (e.g., TMS for oxolane) to isolate furan-specific reactions .

Q. How does the conformational flexibility of the thiourea bridge influence the compound’s bioactivity, and what structural analogs should be prioritized?

  • Methodological Answer :

  • Conformational Analysis : X-ray crystallography reveals a planar thiourea moiety stabilized by intramolecular N–H⋯O hydrogen bonds (bond length: 2.8–3.0 Å). Replace the oxolane group with rigid bicyclic systems (e.g., tetrahydrofuran derivatives) to test activity-structure relationships .
  • Table 1 : Key Structural Parameters
ParameterValue (Å/°)Source
C=S Bond Length1.68 ± 0.02
N–H⋯O Hydrogen Bond2.89 (d)
Dihedral Angle39.8° (furan-oxolane)

Q. What catalytic systems enable selective modifications of the furan ring without disrupting the thiourea linkage?

  • Methodological Answer :

  • Ruthenium Catalysis : Use [Ru(p-cymene)Cl₂]₂ with acrylic acid derivatives for C3 alkylation of the furan ring. Conditions: 80°C, 12 h, DMF solvent. Yields ≥75% with >90% regioselectivity .
  • Precautions : Avoid strong bases (e.g., NaOH) to prevent thiourea hydrolysis.

Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation experiments are essential?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., kinase enzymes). Prioritize poses with ΔG ≤ -8 kcal/mol.
  • Validation : Perform SPR (surface plasmon resonance) to measure binding affinity (KD). Correlate computational predictions with IC₅₀ values from enzyme inhibition assays .

Guidelines for Addressing Data Contradictions

  • Scenario : Conflicting reactivity reports for the thiourea group.
    • Resolution : Replicate experiments under inert atmospheres (N₂/Ar) to rule out oxidation artifacts. Compare results with control reactions using stable analogs (e.g., urea derivatives) .

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